molecular formula C18H26N2O3S2 B5601457 2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5601457
M. Wt: 382.5 g/mol
InChI Key: OXBYVTPGKRDSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H26N2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.13848504 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

The chemical compound 2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been explored in various scientific research areas, particularly focusing on the synthesis of novel compounds and their potential applications. One of the primary interests lies in the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are obtained through 1,3-dipolar reactions involving isoquinolinium azomethine ylides with enantiopure sulfinyl dipolarophiles. The reactions showcase complete regioselectivity and significant control over facial selectivity, indicating the compound's utility in creating enantiomerically pure derivatives (García Ruano et al., 2011).

Catalyzed Reactions

Another aspect of research involves Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to yield pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These reactions are selective and yield moderate to good outcomes, demonstrating the versatility of the tetrahydroisoquinoline framework in facilitating chemical transformations (Lu & Shi, 2007).

Redox-Annulations

The compound and its cyclic amine counterparts undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization. The resulting products are ring-fused pyrrolines, which can be further oxidized or reduced to pyrroles and pyrrolidines, respectively, highlighting its role in creating complex heterocyclic structures (Kang et al., 2015).

Antimicrobial Activity

Research has also extended into the synthesis and antimicrobial activity evaluation of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles. These compounds are synthesized through reactions involving 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds. The synthesized compounds exhibit promising activities against various pathogenic strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Zaki et al., 2019).

Properties

IUPAC Name

2-ethylsulfanyl-1-(7-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-3-24-14(2)18(21)19-11-8-15-6-7-17(12-16(15)13-19)25(22,23)20-9-4-5-10-20/h6-7,12,14H,3-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBYVTPGKRDSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.